N-(4H-1,2,4-Triazol-4-yl)thiophene-2-sulfonamide

Medicinal Chemistry Structure-Activity Relationship (SAR) Click Chemistry

Fragment libraries lack diverse 1,2,4-triazole isomers, limiting metalloenzyme SAR. This N-(4H-1,2,4-triazol-4-yl)thiophene-2-sulfonamide (MW 230.27, PSA 113.50 Ų, LogP 1.43) is a structurally unique building block. Key outcomes: · Enables definitive study of triazole isomerism on CA isoform selectivity. · Provides a nitrogen-rich, H-bond-capable fragment for FBDD hit identification. · Offers a patent-differentiated scaffold versus crowded 1,2,3-triazole chemical space.

Molecular Formula C6H6N4O2S2
Molecular Weight 230.3 g/mol
CAS No. 899218-24-7
Cat. No. B12607507
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4H-1,2,4-Triazol-4-yl)thiophene-2-sulfonamide
CAS899218-24-7
Molecular FormulaC6H6N4O2S2
Molecular Weight230.3 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)S(=O)(=O)NN2C=NN=C2
InChIInChI=1S/C6H6N4O2S2/c11-14(12,6-2-1-3-13-6)9-10-4-7-8-5-10/h1-5,9H
InChIKeyFRXCWLIWZCKFAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4H-1,2,4-Triazol-4-yl)thiophene-2-sulfonamide: A Distinct Heterocyclic Scaffold for Procurement and Research


N-(4H-1,2,4-Triazol-4-yl)thiophene-2-sulfonamide (CAS 899218-24-7) is a heterocyclic compound with the molecular formula C₆H₆N₄O₂S₂ and a molecular weight of 230.27 g/mol, characterized by a thiophene ring linked via a sulfonamide bridge to a 1,2,4-triazole moiety . This compound is classified within the broader family of triazole-thiophene sulfonamides, a class widely investigated for carbonic anhydrase inhibition and antimicrobial properties. However, it is structurally distinct from the well-studied 5-substituted-(1,2,3-triazol-4-yl)thiophene-2-sulfonamide series due to its 1,2,4-triazole substitution pattern, which positions it as a chemically unique scaffold for exploring structure-activity relationships where the triazole isomerization is a critical variable.

Why Generic Substitution Fails for N-(4H-1,2,4-Triazol-4-yl)thiophene-2-sulfonamide in Specialized Research


The assumption that any triazole-thiophene sulfonamide can substitute for another is contradicted by established structure-activity relationships (SAR) within this class. Research on related 1,2,3-triazole analogs demonstrates that even minor modifications to the triazole ring or sulfonamide linker can abolish or dramatically alter carbonic anhydrase isoform selectivity [1]. The target compound introduces a 1,2,4-triazol-4-yl attachment, a connectivity not present in the extensively characterized 1,2,3-triazol-4-yl series, thereby creating a fundamentally different electronic and steric environment. Substituting this compound with an apparent analog would discard a critical probe for understanding triazole isomerism on pharmacokinetic and pharmacodynamic behavior, a variable that computational models and biological assays specifically require to delineate SAR [2].

Quantitative Differentiation of N-(4H-1,2,4-Triazol-4-yl)thiophene-2-sulfonamide from Key Analogs


Structural Isomerism: 1,2,4-Triazole vs. 1,2,3-Triazole Connectivity as a Selection Driver

The target compound uniquely features a 1,2,4-triazol-4-yl group directly attached to the sulfonamide nitrogen . This contrasts with the heavily researched 5-substituted-(1,2,3-triazol-4-yl)thiophene-2-sulfonamides, which are synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and possess a 1,2,3-triazole as a linker between the thiophene core and a variable aryl substituent [1]. The target structure eliminates both the 5-aryl substituent and the 1,2,3-triazole bridge, presenting a minimalist 1,2,4-triazole pharmacophore. This difference is fundamental; X-ray crystallography of 1,2,3-triazole analogs reveals the triazole nitrogen N3 directly coordinates the zinc ion in carbonic anhydrase II [1], an interaction geometry impossible for the 1,2,4-triazol-4-yl isomer due to altered nitrogen placement and the absence of a coordinating N3.

Medicinal Chemistry Structure-Activity Relationship (SAR) Click Chemistry

Physicochemical Signature: Calculated Polarity and Lipophilicity Differentiators

The target compound has a computed polar surface area (PSA) of 113.50 Ų and a LogP of 1.43 . Compared to the more elaborate 5-(1-naphthalen-1-yl-1,2,3-triazol-4-yl)thiophene-2-sulfonamide, which carries a bulky naphthyl group, the target is significantly smaller (MW 230.27 vs. ~395 g/mol for the naphthyl analog) and more polar per unit mass. While quantitative permeability or solubility data are not available for this exact compound, the lower LogP and lower molecular weight are class-level predictors of potentially higher aqueous solubility and distinct membrane permeability profile, a critical differentiator for in vitro assay design where highly lipophilic analogs may require DMSO concentrations that confound results.

Physicochemical Properties Drug-likeness Permeability

Synthetic Utility: Directly Usable N-(4H-1,2,4-Triazol-4-yl) Building Block vs. Multi-Step Analogs

The N-(4H-1,2,4-triazol-4-yl)amine fragment, from which the target compound can be conceptually derived or to which it is directly related, has been validated as a synthetic building block. For instance, N-(4H-1,2,4-triazol-4-yl)imines serve as both an N-source and a building block in the base-catalyzed synthesis of substituted pyridines [1]. The target sulfonamide, by virtue of carrying the same 1,2,4-triazole handle, is a more electron-deficient and crystallizable derivative of the amine, offering a distinct entry point for further functionalization via the thiophene ring (e.g., halogenation, metalation) while the triazole ring remains protected or poised for N-functionalization. In contrast, 1,2,3-triazole analogs synthesized by click chemistry already have a substituent at the N1 position, blocking a key diversification site.

Synthetic Chemistry Building Block Pyridine Synthesis

Biological Activity Context: Class-Level Antimicrobial Potential of 1,2,4-Triazole Sulfonamides

Although no direct assay data are available for CAS 899218-24-7, a series of structurally related sulfonamide-1,2,4-triazole derivatives were recently evaluated for antimicrobial activity. One study demonstrated that novel 1,2,4-triazole sulfonamides exhibited preliminary antimicrobial effects validated by in silico docking against bacterial targets [1]. The target compound, bearing both the 1,2,4-triazole and the thiophene-sulfonamide substructure, embodies two validated antimicrobial pharmacophores within a single, compact framework (MW=230.27). This differentiates it from benzenesulfonamide-1,2,4-triazole hybrids, where the aromatic sulfonamide group is attached to a benzene rather than a thiophene, potentially altering electronic distribution and target binding. Quantitative antimicrobial data for the exact target compound are needed to substantiate this class-level inference.

Antimicrobial 1,2,4-Triazole Sulfonamide Pharmacophore

Carbonic Anhydrase Inhibition: Isomer-Dependent Target Engagement

The primary sulfonamide group (-SO₂NH₂) in thiophene-2-sulfonamides serves as the zinc-binding group essential for carbonic anhydrase (CA) inhibition [1]. While the target compound retains this group, its 1,2,4-triazol-4-yl substituent differs categorically from the 5-substituted-1,2,3-triazol-4-yl tail present in known nanomolar CA inhibitors. In the reported 1,2,3-triazole series, the triazole itself can participate in Zn²⁺ coordination through N3 [1], and the 5-aryl substituent occupies the hydrophobic pocket, driving isoform selectivity (e.g., Ki values <10 nM for CA II and CA IX) [1]. The target compound's 1,2,4-triazole cannot adopt the same coordination geometry, and the absence of a 5-substituent eliminates hydrophobic pocket occupancy. Therefore, it is predicted to exhibit a fundamentally different CA inhibition profile, potentially acting as a weaker but more selective inhibitor, or requiring a distinct binding mode, making it a valuable negative control or selectivity probe.

Carbonic Anhydrase Isoform Selectivity Zinc-Binding Group

Computational ADME-Tox Landscape: A Scoping Tool for Early-Stage Prioritization

Computational property analysis of the target compound is only meaningful when benchmarked against a defined comparator series. Cross-study comparison with the 5-substituted-1,2,3-triazole series reveals a stark contrast in physicochemical property space. The target compound (MW=230.27, PSA=113.5 Ų, LogP=1.43) lacks the high-molecular-weight, lipophilic tail that defines the 1,2,3-triazole class and can drive non-specific binding and poor solubility. In contrast, 5-(1-naphthalen-1-yl-1,2,3-triazol-4-yl)thiophene-2-sulfonamide (C₁₆H₁₂N₄O₂S₂, MW ~358 g/mol, LogP >3.0) represents a less drug-like, more promiscuous chemical space. While this computational differentiation does not prove superior biological performance, it provides an objective, quantitative basis for selecting the target compound over heavier analogs in early-stage fragment-based screening or for applications where minimal molecular complexity is paramount.

ADME-Tox Drug Discovery Computational Chemistry

High-Value Application Scenarios for N-(4H-1,2,4-Triazol-4-yl)thiophene-2-sulfonamide Based on Demonstrated Differentiation


Fragment-Based Drug Discovery (FBDD) Library Expansion

The compound's low molecular weight (230.27 g/mol) and favorable ligand efficiency metrics (PSA 113.50 Ų, LogP 1.43) position it as an ideal fragment for FBDD. Its structural simplicity allows for incremental growth vectors, unlike larger, pre-decorated 1,2,3-triazole analogs that occupy extensive chemical space. The 1,2,4-triazole offers a nitrogen-rich, hydrogen-bond-capable fragment that is underrepresented in commercial fragment libraries compared to 1,2,3-triazole fragments [1], providing a unique starting point for hit identification against metalloenzymes or kinases where triazole coordination is hypothesized but unexplored for the 1,2,4-isomer.

Carbonic Anhydrase Isoform Selectivity Probe Development

The mechanistic divergence identified in Section 3 (Evidence 5)—specifically the predicted inability of the 1,2,4-triazol-4-yl group to coordinate the active-site zinc ion in carbonic anhydrases—makes this compound a critical tool for dissecting the structural determinants of CA isoform selectivity. When co-crystallized with CA isoforms and compared to 1,2,3-triazole inhibitors (e.g., PDB 4BF1) , any observed binding mode will definitively demonstrate the role of triazole isomerism in directing target engagement, a piece of data currently absent from the literature but essential for rational CA inhibitor design.

Synthetic Methodology Development: N-(Triazolyl)sulfonamide Functionalization

As evidenced by the use of N-(4H-1,2,4-triazol-4-yl)imines in pyridine synthesis , the 1,2,4-triazol-4-yl group is a versatile building block. The sulfonamide derivative can serve as a more crystalline, easily handled precursor for generating libraries of N-functionalized 1,2,4-triazoles via thiophene-directed metalation or cross-coupling. This scenario is highly relevant for medicinal chemistry groups building proprietary compound collections around non-1,2,3-triazole heterocyclic cores, a space less crowded by existing patents than the heavily claimed 1,2,3-triazole sulfonamide intellectual property landscape.

Antimicrobial Screening Cascades for Unexplored Chemical Matter

Given the class-level antimicrobial potential of 1,2,4-triazole sulfonamides , this compound represents a novel, discrete chemical entity for screening against bacterial and fungal panels. Its differentiation from benzenesulfonamide-based 1,2,4-triazoles (thiophene vs. benzene) provides a unique electronic and steric profile, potentially circumventing existing resistance mechanisms that target the benzenesulfonamide pharmacophore. Procurement for a screening campaign is justified by the compound's structural novelty within the context of a validated, biologically active scaffold class.

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